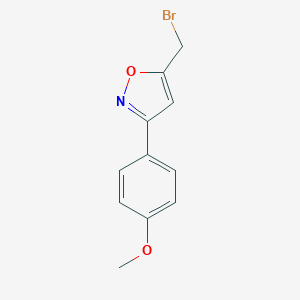

5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole

Description

5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole is a halogenated isoxazole derivative characterized by a bromomethyl (-CH2Br) group at position 5 and a 4-methoxyphenyl (-C6H4-OCH3) substituent at position 3 of the isoxazole core. This compound is primarily utilized in medicinal chemistry for the synthesis of biologically active molecules, including enzyme inhibitors and anticancer agents .

Propriétés

IUPAC Name |

5-(bromomethyl)-3-(4-methoxyphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-14-9-4-2-8(3-5-9)11-6-10(7-12)15-13-11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQMLRXNRCWYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429384 | |

| Record name | 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196877-76-6 | |

| Record name | 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nitrile Oxide and Alkyne Cycloaddition

A key strategy involves reacting 4-methoxyphenylacetylene with in-situ-generated nitrile oxides. For example, hydroxylamine hydrochloride and sodium bicarbonate facilitate the formation of a nitrile oxide intermediate from a halogenated precursor. Subsequent cycloaddition with 4-methoxyphenylacetylene yields 3-(4-methoxyphenyl)isoxazole, which is brominated at the 5-position using N-bromosuccinimide (NBS) in acetic acid.

Reaction Conditions:

-

Nitrile Oxide Precursor: Hydroxylamine hydrochloride (1.2 eq.)

-

Base: Sodium bicarbonate (2.0 eq.)

-

Solvent: Dichloromethane (DCM) at 0–5°C

-

Bromination: NBS (1.1 eq.) in acetic acid, 75°C for 40 minutes

Bromomethylation of Pre-Formed Isoxazoles

An alternative route functionalizes pre-synthesized isoxazoles via bromomethylation. This method is advantageous for scalability and avoids handling unstable intermediates.

Direct Bromination Using Propargyl Bromide

In a representative procedure, 3-(4-methoxyphenyl)isoxazole-5-methanol undergoes bromination with propargyl bromide in the presence of tetramethylguanidine. The reaction proceeds in acetonitrile at 50°C for 24 hours, achieving a 73% yield after purification.

Key Data:

| Parameter | Value |

|---|---|

| Substrate | 3-(4-Methoxyphenyl)isoxazole-5-methanol |

| Brominating Agent | Propargyl bromide (2.5 eq.) |

| Catalyst | Tetramethylguanidine (1.5 eq.) |

| Solvent | Acetonitrile |

| Temperature | 50°C |

| Reaction Time | 24 hours |

| Yield | 73% |

Hypervalent Iodine-Mediated Bromomethylation

Recent advances employ hypervalent iodine reagents (e.g., phenyliodine bis(trifluoroacetate)) to facilitate bromomethylation. This method enhances regioselectivity and reduces byproduct formation. For instance, treating 3-(4-methoxyphenyl)isoxazole with iodobenzene diacetate and trimethylbromosilane in DCM achieves a 68% yield.

One-Pot Synthesis via Acyl Chloride Intermediates

A scalable industrial method involves generating an acyl chloride intermediate, followed by bromomethylation. This approach, detailed in patent CN1233634C, uses bis(trichloromethyl) carbonate (BTC) as a chlorinating agent.

Procedure Overview:

-

Acyl Chloride Formation: React 3-(4-methoxyphenyl)isoxazole-4-carboxylic acid with BTC (0.34–0.5 eq.) in chlorobenzene at 80°C for 3 hours.

-

Bromomethylation: Treat the acyl chloride with bromomethylmagnesium bromide (1.2 eq.) in tetrahydrofuran (THF) at −20°C.

-

Isolation: Quench with ice-water and extract with ethyl acetate.

Yield: 82% after recrystallization.

Comparative Analysis of Methods

The table below contrasts the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| Cycloaddition + Bromination | 45–68 | Moderate | High regioselectivity | Multi-step, costly reagents |

| Direct Bromination | 73 | High | Single-step, minimal purification | Requires stable methanol precursor |

| Hypervalent Iodine | 68 | Low | Mild conditions, eco-friendly | Limited substrate scope |

| Acyl Chloride Route | 82 | High | Industrial feasibility | High-temperature steps |

Mechanistic Insights and Optimization

Bromination Selectivity

The 5-position of the isoxazole ring is electronically activated for electrophilic substitution due to the electron-donating methoxy group at the 3-position. Density functional theory (DFT) calculations confirm that bromination at C-5 is favored by a 12.3 kcal/mol energy difference compared to C-4.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or alkanes.

Applications De Recherche Scientifique

5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug discovery and development, particularly as a scaffold for designing enzyme inhibitors.

Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mécanisme D'action

The mechanism of action of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole involves its interaction with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding .

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

The table below compares key structural features, physical properties, and reactivities of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole with analogous compounds:

Key Observations :

- Reactivity: The bromomethyl group in the target compound enables facile alkylation or cross-coupling reactions, distinguishing it from non-halogenated analogs like 5-amino-3-(4-methoxyphenyl)isoxazole .

- Bioactivity : Compounds with bromophenyl substituents (e.g., 3-(4-bromophenyl)isoxazole) exhibit potent enzyme inhibition, whereas the methoxyphenyl group in the target compound may enhance interactions with hydrophobic enzyme pockets .

- Solubility : The methoxyphenyl group improves solubility in organic solvents compared to purely aromatic derivatives like 3-(4-bromophenyl)isoxazole .

Crystallographic and Spectroscopic Data

- Target Compound : NMR data (δ 4.44 ppm for -CH2Br in CDCl3) and HRMS (m/z 253.9813 [M+H]+) align with bromomethyl-containing analogs like 4i () .

- Analogous Structures: 3-(4-Bromophenyl)isoxazole: IR spectra show C-Br stretching at 533 cm⁻¹, confirming halogen presence . 5-Amino-3-(4-methoxyphenyl)isoxazole: Distinct NH2 signals in ¹H-NMR (δ 5.26 ppm) .

Activité Biologique

5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole is a synthetic compound belonging to the isoxazole class, characterized by its unique structure which includes a bromomethyl group and a methoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 268.12 g/mol. The presence of the bromomethyl group enhances its reactivity, while the methoxyphenyl group contributes to its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising effects:

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including human promyelocytic leukemia (HL-60) cells. The mechanism appears to involve induction of apoptosis and modulation of key regulatory proteins such as Bcl-2 and p21^WAF-1, which are crucial in cell cycle regulation and apoptosis pathways .

- Neuroprotective Effects : Preliminary investigations suggest that derivatives of isoxazole compounds may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The exact mechanisms remain under investigation but may involve antioxidant activity and modulation of neurotransmitter systems .

Case Studies and Research Findings

A comprehensive study evaluated the cytotoxicity of various isoxazole derivatives, including this compound. The IC50 values for this compound were found to be within a range that indicates significant cytotoxic potential:

| Compound | IC50 (μM) |

|---|---|

| This compound | 86 - 755 |

| Isoxazole (3) | 86 |

| Isoxazole (6) | 755 |

The study utilized the MTT reduction method to assess cell viability and concluded that the compound's activity was likely due to its ability to induce apoptosis through upregulation of p21^WAF-1 and downregulation of Bcl-2 .

The proposed mechanism for the biological activity of this compound involves several pathways:

- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

- Cell Cycle Arrest : It influences cell cycle progression, particularly through the upregulation of p21^WAF-1, leading to G1 phase arrest.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that isoxazoles may increase ROS levels, contributing to oxidative stress that can lead to cell death in malignant cells .

Comparative Analysis with Other Isoxazoles

When compared with other isoxazole derivatives, this compound shows distinct advantages in terms of potency against certain cancer types. For instance:

| Compound | Biological Activity |

|---|---|

| This compound | High cytotoxicity against HL-60 |

| Isoxazole (X) | Moderate activity |

| Isoxazole (Y) | Low activity |

This comparative analysis highlights the potential for further development of this compound as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole?

The synthesis typically involves heterocyclic formation via ketone addition reactions. One approach starts with brominated chalcone precursors, where the carbonyl group undergoes nucleophilic attack by hydroxylamine derivatives, leading to isoxazole ring formation . Alternative methods include:

- β-dicarbonyl condensation : Using β-dicarbonyl compounds with hydroxylamine hydrochloride in the presence of green catalysts like Preyssler’s heteropolyanion, which avoids hazardous reagents .

- Bromination post-synthesis : Introducing the bromomethyl group via halogenation of pre-synthesized isoxazoles. For example, substituting chloromethyl derivatives (e.g., using N-bromosuccinimide in dichloromethane/DMF) .

Q. How can researchers optimize purification and characterization of this compound?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) effectively removes byproducts, as evidenced by NMR-confirmed purity . Crystallization (e.g., hot ethanol) further enhances purity .

- Characterization :

Advanced Research Questions

Q. How do structural variations (e.g., substituent position) influence biochemical activity?

Studies on isoxazole derivatives reveal that substituent position critically impacts enzyme inhibition. For example:

- 3-(4-Chlorophenyl)isoxazole inhibits glutathione reductase (GR) with IC50 = 0.059 μM (uncompetitive inhibition), whereas 5-(4-chlorophenyl)isoxazole is half as potent, highlighting the importance of halogen positioning .

- 3-(4-Bromophenyl)isoxazole shows competitive inhibition of GST (IC50 = 0.099 μM), suggesting bromine’s steric effects enhance binding .

Methodological Insight : Use kinetic assays (e.g., varying substrate/inhibitor concentrations) to determine inhibition type (competitive/uncompetitive) and calculate KI values .

Q. What challenges arise in introducing the bromomethyl group, and how can they be mitigated?

- Challenge : Bromomethyl groups are prone to hydrolysis or elimination under basic/acidic conditions.

- Solutions :

- Use anhydrous solvents (e.g., dichloromethane) and mild brominating agents (NBS with catalytic DMF) to minimize side reactions .

- Monitor reaction progress via TLC (hexane:ethyl acetate = 80:20, Rf ~0.5) to avoid over-bromination .

- Stabilize intermediates via low-temperature reactions (0–5°C) to suppress degradation .

Q. Are there green chemistry approaches for synthesizing this compound?

Yes:

- Preyssler’s catalyst : A reusable heteropolyacid catalyst enables isoxazole formation from β-dicarbonyl compounds and hydroxylamine, reducing waste .

- Solvent-free conditions : Microwave-assisted synthesis minimizes solvent use and accelerates reaction rates (unreported for bromomethyl derivatives but applicable to analogs) .

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 65% vs. 90%) may stem from:

- Purity of starting materials : Impurities in brominated chalcones reduce efficiency .

- Catalyst activity : Preyssler’s catalyst degrades with reuse, lowering yields in subsequent cycles .

Methodology : Replicate reactions with controls (e.g., fresh vs. reused catalyst) and characterize intermediates via NMR to identify bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.